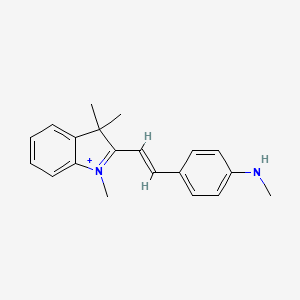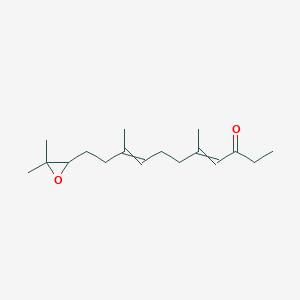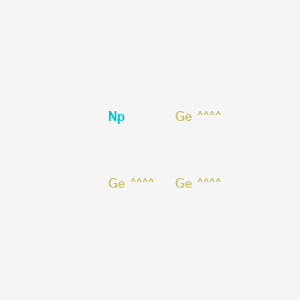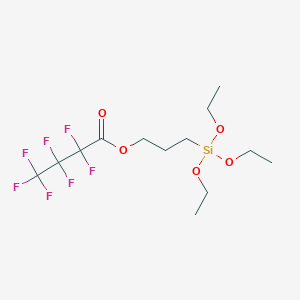
3-(Triethoxysilyl)propyl heptafluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triethoxysilyl)propyl heptafluorobutanoate is an organosilane compound that combines the properties of both silane and fluorinated organic groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications. The presence of the heptafluorobutanoate group imparts unique properties such as hydrophobicity and chemical resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxysilyl)propyl heptafluorobutanoate typically involves the reaction of 3-(Triethoxysilyl)propylamine with heptafluorobutyric anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Heptafluorobutyric anhydride→3-(Triethoxysilyl)propyl heptafluorobutanoate+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Triethoxysilyl)propyl heptafluorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Requires nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
3-(Triethoxysilyl)propyl heptafluorobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and chemical resistance.
Industry: Applied in the production of coatings, adhesives, and sealants to improve durability and resistance to harsh environments.
Mecanismo De Acción
The mechanism of action of 3-(Triethoxysilyl)propyl heptafluorobutanoate involves the formation of strong covalent bonds with both organic and inorganic substrates. The silane group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the fluorinated group provides hydrophobic and chemical-resistant properties. This dual functionality allows the compound to enhance the performance of materials in various applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another silane compound used for surface modification.
Bis[3-(triethoxysilyl)propyl] tetrasulfide: Used as a coupling agent in rubber composites.
3-(Triethoxysilyl)propylamine: Commonly used in silanization processes.
Uniqueness
3-(Triethoxysilyl)propyl heptafluorobutanoate stands out due to its unique combination of silane and fluorinated groups. This combination provides both strong adhesion properties and exceptional chemical resistance, making it suitable for applications where durability and stability are critical.
Propiedades
Número CAS |
36957-50-3 |
|---|---|
Fórmula molecular |
C13H21F7O5Si |
Peso molecular |
418.38 g/mol |
Nombre IUPAC |
3-triethoxysilylpropyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C13H21F7O5Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-22-10(21)11(14,15)12(16,17)13(18,19)20/h4-9H2,1-3H3 |
Clave InChI |
JPUSRVGXESIVLZ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


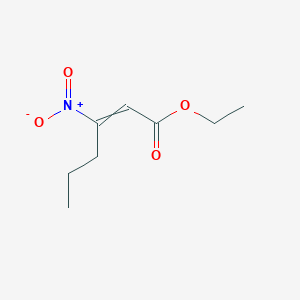


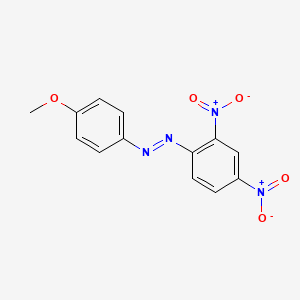

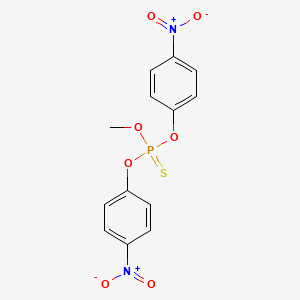
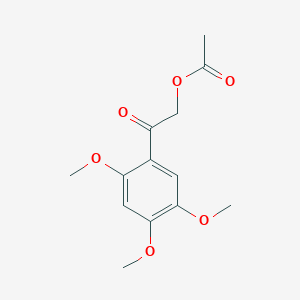
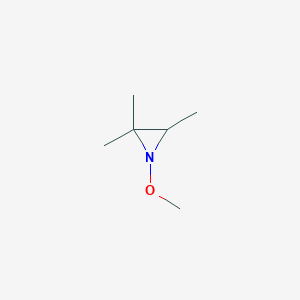
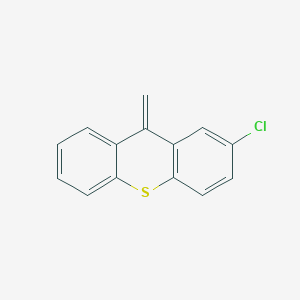

![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
